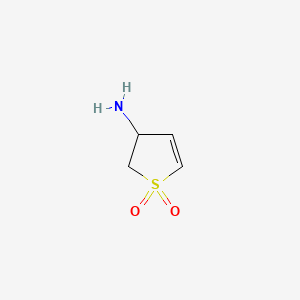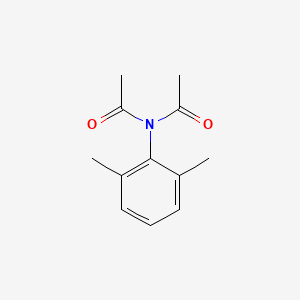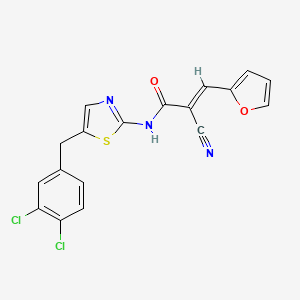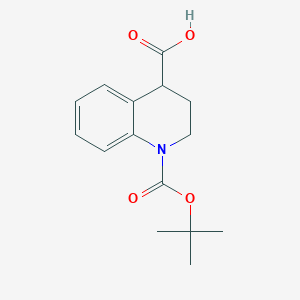![molecular formula C22H21N3S B2484567 (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 450353-34-1](/img/structure/B2484567.png)
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Calcium Antagonists and Antioxidant Activity
The compound under discussion shares structural similarities with thiazolidinone derivatives, which have been studied for their roles as novel calcium antagonists. These compounds demonstrate not only calcium overload inhibition but also antioxidant activity, which is significant for cardiovascular health. The structure-activity relationships of these compounds indicate that the lipophilicity of the phenyl group and the length of the alkyl chains are crucial for their activity. Moreover, the phenolic hydroxyl group is essential for their antioxidant properties. Such compounds have shown potent effects on coronary blood flow in vivo, highlighting their potential therapeutic applications in cardiovascular diseases (Kato et al., 1999).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, structurally related to the compound , have been evaluated for their corrosion inhibition performances on iron metal. Through density functional theory (DFT) calculations and molecular dynamics simulations, these studies provide insights into the interactions between metal surfaces and inhibitor molecules. Such compounds can form protective layers on metals, preventing corrosion and extending the life of metal components in various industrial applications (Kaya et al., 2016).
Noncovalent Interactions in Crystal Structures
The study of noncovalent interactions within crystal structures of related thiazole derivatives reveals the significance of these interactions in stabilizing the crystal lattice. Understanding these interactions can inform the design of new materials and pharmaceuticals by exploiting these noncovalent forces for desired physical and chemical properties (El-Emam et al., 2020).
Anti-anoxic Activity
Some 2-aminothiazoles, similar to the compound of interest, have been synthesized and tested for their anti-anoxic activity. This property is vital in the development of therapeutic agents that can protect against oxygen deprivation in tissues, which is a critical concern in conditions such as stroke and cardiac arrest (Ohkubo et al., 1995).
Biocatalysis in Drug Metabolism
The compound's structural relatives have been used in studies demonstrating the application of biocatalysis to drug metabolism. This approach uses microbial systems to produce mammalian metabolites of drugs, aiding in the structural characterization of metabolites and the development of more effective drug candidates (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-3-16-9-11-18(12-10-16)21-15-26-22(25-21)19(13-23)14-24-20-8-6-5-7-17(20)4-2/h5-12,14-15,24H,3-4H2,1-2H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGPYZYWGZTYPB-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3CC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3CC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)




![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)



![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

